Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate
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Overview
Description
Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, a hydroxy group, and an isopropylamino group attached to a propoxy chain, all connected to a p-cymene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate typically involves multiple steps, starting with the preparation of the p-cymene backbone. This can be achieved through Friedel-Crafts alkylation of toluene with isobutylene, followed by oxidation to introduce the carboxylate group. The hydroxy and isopropylamino groups are then introduced through nucleophilic substitution reactions, using appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The isopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylate group may produce an alcohol.
Scientific Research Applications
Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and isopropylamino groups play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the β-1 blocker drug metoprolol.
N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl]butanamide: A β-receptor antagonist with high enantioselectivity.
Uniqueness
Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate is unique due to its specific combination of functional groups and its p-cymene backbone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate, with the molecular formula C19H31NO4 and a molar mass of approximately 337.45 g/mol, is a complex organic compound notable for its unique structure and potential biological activity. This compound features an ethyl ester functional group linked to a p-cymene moiety, alongside a hydroxy group and an isopropylamino group, which may contribute to its reactivity and bioactivity in various biological systems .
Research indicates that this compound may interact with specific biological targets, such as enzymes or receptors, potentially leading to therapeutic effects. Preliminary studies suggest potential anti-inflammatory and analgesic properties, although detailed mechanisms remain under investigation .
In Vitro Studies
In vitro analyses have been conducted to assess the compound's effects on various biological systems. These studies typically focus on the compound's ability to modulate enzyme activity or receptor interactions. For instance, research has indicated that compounds with similar structures often exhibit significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .
Case Studies
- Anti-inflammatory Effects : A study explored the anti-inflammatory properties of structurally related compounds, suggesting that this compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
- Cytotoxicity : Another investigation evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that it could selectively induce apoptosis in malignant cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological activities:
Compound Name | Molecular Formula | Molar Mass | Unique Features |
---|---|---|---|
Ethyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate | C18H29NO4 | 323.4 g/mol | Contains a dimethylamino group instead of isopropylamino |
Mthis compound | C18H29NO4 | 323.4 g/mol | Methyl ester variant; different reactivity profile |
3-Propoxy-p-cymene-2-carboxylic acid | C16H24O3 | 264.37 g/mol | Lacks amino substitutions; simpler structure |
This table illustrates how structural modifications can influence biological activity and reactivity profiles among related compounds .
Future Research Directions
Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas of focus include:
- Molecular Docking Studies : To predict binding affinities and interactions with target proteins.
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- ADMET Analysis : Evaluating absorption, distribution, metabolism, excretion, and toxicity to ensure drug-likeness and safety for potential therapeutic applications .
Properties
CAS No. |
53251-86-8 |
---|---|
Molecular Formula |
C19H31NO4 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
ethyl 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C19H31NO4/c1-7-23-19(22)17-14(6)8-9-16(12(2)3)18(17)24-11-15(21)10-20-13(4)5/h8-9,12-13,15,20-21H,7,10-11H2,1-6H3 |
InChI Key |
XZLBXQZCBMFFQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OCC(CNC(C)C)O)C(C)C)C |
Origin of Product |
United States |
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